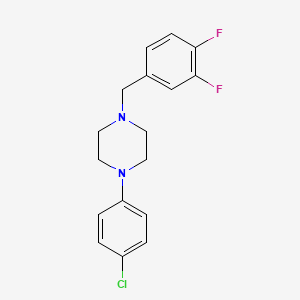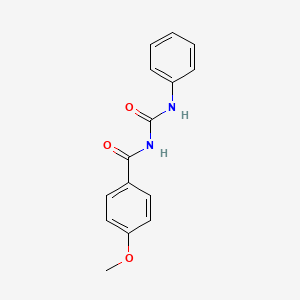
2-(cinnamoylamino)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamoylamino)-3-phenylacrylamide, also known as CPA, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(cinnamoylamino)-3-phenylacrylamide involves the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the Akt/mTOR pathway, which is a critical pathway that regulates cell growth and survival. 2-(cinnamoylamino)-3-phenylacrylamide also inhibits the NF-κB pathway, which is a key pathway that regulates inflammation and immune response. By inhibiting these pathways, 2-(cinnamoylamino)-3-phenylacrylamide induces apoptosis and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical enzymes involved in the regulation of neurotransmitters. 2-(cinnamoylamino)-3-phenylacrylamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, which are critical mediators of inflammation. Additionally, 2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cinnamoylamino)-3-phenylacrylamide in lab experiments is its high potency and selectivity towards cancer cells. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Additionally, 2-(cinnamoylamino)-3-phenylacrylamide is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using 2-(cinnamoylamino)-3-phenylacrylamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
For the study of 2-(cinnamoylamino)-3-phenylacrylamide include the development of novel synthesis methods and the exploration of its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 2-(cinnamoylamino)-3-phenylacrylamide involves the reaction between cinnamoyl chloride and 3-phenylpropionamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of 2-(cinnamoylamino)-3-phenylacrylamide. The yield of 2-(cinnamoylamino)-3-phenylacrylamide can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-(cinnamoylamino)-3-phenylacrylamide is in the field of cancer research. 2-(cinnamoylamino)-3-phenylacrylamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(cinnamoylamino)-3-phenylacrylamide achieves this by inducing apoptosis, which is a programmed cell death mechanism. 2-(cinnamoylamino)-3-phenylacrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Propiedades
IUPAC Name |
(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-18(22)16(13-15-9-5-2-6-10-15)20-17(21)12-11-14-7-3-1-4-8-14/h1-13H,(H2,19,22)(H,20,21)/b12-11+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETUYWZJGFCKFC-VUWKKMCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)

![N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine](/img/structure/B5224031.png)

![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)

![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)
